molecular formula C12H13N3O2 B11810649 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide

Cat. No.: B11810649
M. Wt: 231.25 g/mol
InChI Key: FYUVKUXNZPDRDR-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a hydroxy group at the 4th position, a methylbenzyl group at the 1st position, and a carboxamide group at the 5th position of the imidazole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to introduce the hydroxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide.

    Reduction: Formation of 4-hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide exhibit significant antimicrobial properties. The emergence of bacterial resistance necessitates the development of new antimicrobial agents. Studies have shown that certain derivatives of imidazole compounds possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, one study synthesized a series of benzamide derivatives, which included imidazole scaffolds that demonstrated enhanced antifungal activity against Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MIC) as low as 5.08 µM . The presence of specific functional groups in these derivatives was crucial for their enhanced activity.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. The compound this compound has been linked to promising anticancer activity against various human cancer cell lines, including colorectal carcinoma (HCT116). In vitro studies have shown that certain analogs exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating superior efficacy .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugComparison IC50 (µM)
W17 (Analog)HCT1164.125-FU7.69
W6E. coli5.19--
W1C. albicans5.08--

This table summarizes the anticancer activity of selected compounds derived from imidazole structures, highlighting their potential as effective therapeutic agents.

Structural Modifications and Optimization

The optimization of the chemical structure is vital for enhancing the pharmacological profile of imidazole derivatives. Modifications such as the introduction of methoxy groups at specific positions have been shown to significantly improve antiproliferative activities against cancer cell lines .

Case Study: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted on a series of imidazole-based compounds to evaluate their structure-activity relationships (SAR). By altering substituents on the imidazole ring and evaluating their effects on biological activity, researchers identified key modifications that led to improved potency and reduced toxicity .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the hydroxy group and exhibit similar biological activities.

    Thiazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-Hydroxy-1-(4-methylbenzyl)-1H-imidazole-5-carboxamide, also known by its CAS number 1269535-08-1, is a compound that belongs to the imidazole family. Imidazole derivatives have been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₂H₁₃N₃O₂
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 1269535-08-1

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that certain derivatives possess potent activity against a range of bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
Other Derivative A125B. subtilis
Other Derivative B63P. aeruginosa

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Recent findings suggest that this compound may induce apoptosis in cancer cell lines, similar to other imidazole-based compounds. For example, derivatives have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on various imidazole derivatives highlighted their ability to induce apoptosis in MCF-7 cells through a dose-dependent mechanism. The findings indicated that the compound's structural features play a crucial role in its efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act as xanthine oxidase inhibitors, which can reduce oxidative stress and inflammation .
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-hydroxy-3-[(4-methylphenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8-2-4-9(5-3-8)6-15-7-14-12(17)10(15)11(13)16/h2-5,7,17H,6H2,1H3,(H2,13,16)

InChI Key

FYUVKUXNZPDRDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O

Origin of Product

United States

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